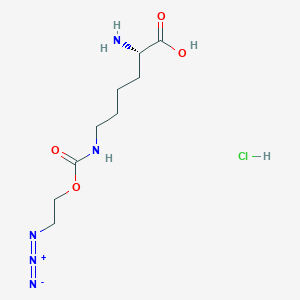

UAA crosslinker 1 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

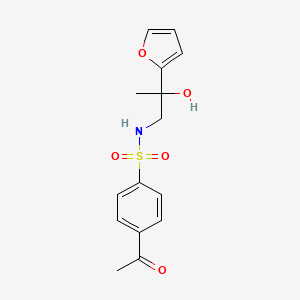

UAA crosslinker 1 (hydrochloride) is an amber codon used for non-canonical amino acids (ncAAs) incorporation . The ncAAs can be incorporated into proteins in vivo by making use of the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases .

Synthesis Analysis

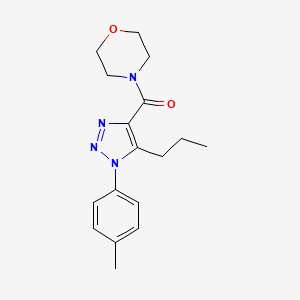

UAA crosslinker 1 is a click chemistry reagent, it contains an Azide group . Unfortunately, the exact synthesis process is not provided in the search results.Molecular Structure Analysis

The molecular weight of UAA crosslinker 1 (hydrochloride) is 259.00 and its formula is C9H17N5O4 . It contains an Azide group .Chemical Reactions Analysis

UAA crosslinker 1 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

UAA crosslinker 1 (hydrochloride) is a click chemistry reagent, it contains an Azide group . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Expanding the Genetic Code with Unnatural Amino Acids (UAAs)

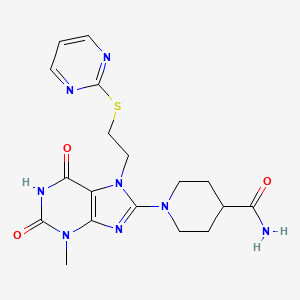

The incorporation of unnatural amino acids (UAAs) into proteins has revolutionized the study of protein function. UAAs allow for the investigation of protein structure, dynamics, and interactions within living cells. They enable site-specific labeling for spectroscopy and microscopy, facilitating the detailed study of proteins. For instance, light-activatable crosslinker UAAs can trap interacting molecules with near-structural precision, allowing for real-time analysis of complex molecular interactions. These advancements have broadened our understanding of protein modifications such as lysine acetylation and serine phosphorylation, providing new insights into their roles in protein function (Neumann-Staubitz & Neumann, 2016).

Engineering Protein Function and Stability

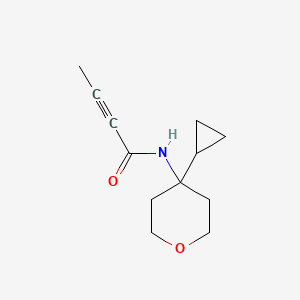

The genetic encoding of electrophilic UAAs has paved the way for the creation of novel protein structures through intra- and intermolecular covalent bonds. This approach has been employed to staple protein α-helices and to bind native membrane receptors in live cells, significantly enhancing protein stability and function. By expanding the range of proteins that can be targeted, this technique offers new avenues for research tool development, diagnostics, and therapeutic applications (Chen et al., 2014).

Innovations in Material Science: Thermoresponsive Nano- to Microgels

The development of thermoresponsive hydrogel particles using photo-crosslinkable UAAs represents a significant advance in material science. By incorporating UAAs into elastin-like polypeptides, researchers have created hydrogel particles that can change size in response to temperature changes. These particles have potential applications in drug delivery, tissue engineering, and photonics, showcasing the versatility of UAAs in creating novel materials (Costa et al., 2018).

Covalent Capture and Isolation of Protein-Protein Interactions

The introduction of bifunctional UAAs has enabled the covalent capture and labeling of protein complexes within their native cellular environment. This method facilitates the direct isolation and identification of transient protein-protein interactions, offering a powerful tool for dissecting complex cellular processes (Joiner et al., 2017).

Crosslinking Strategies for Ion Channel Studies

Crosslinking using UAAs has also found applications in neuroscience, particularly in the study of ion channels. By introducing UAAs into glutamate receptor ion channels, researchers have been able to study transient movements and interactions, providing insights into the mechanisms of neuronal signaling (Plested & Poulsen, 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

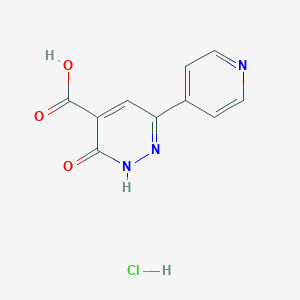

IUPAC Name |

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQKPJVGUFZIJQ-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)

![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)

![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)